molecular formula C9H9BrFNO2 B12304907 5-Bromo-2-fluoro-D-phenylalanine

5-Bromo-2-fluoro-D-phenylalanine

Cat. No.: B12304907
M. Wt: 262.08 g/mol
InChI Key: BYTRLZMUWHKJRH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-D-phenylalanine is a synthetic amino acid derivative that incorporates both bromine and fluorine atoms into the phenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-D-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the bromination of 2-fluoro-D-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of amino and carboxyl groups, selective halogenation, and subsequent deprotection. Enzymatic methods using fluorinases and brominases are also being explored for more environmentally friendly and efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products: The major products formed from these reactions include various halogenated derivatives and coupled aromatic compounds, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

5-Bromo-2-fluoro-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-D-phenylalanine involves its incorporation into biological molecules, where it can modulate their activity and stability. The presence of bromine and fluorine atoms can influence the compound’s interaction with enzymes and receptors, altering their function. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-fluoro-D-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which can provide distinct chemical and biological properties compared to other halogenated phenylalanine derivatives. This dual halogenation can enhance its stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

BYTRLZMUWHKJRH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)C[C@H](C(=O)O)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F

Origin of Product

United States

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